A457
Description
Contextualization of Prokineticin Receptor 2 (PROKR2) Antagonism in Biological Systems
Prokineticins and their receptors (PROKR1 and PROKR2) are implicated in a wide array of biological functions, including gastrointestinal motility, circadian rhythms, neurogenesis, angiogenesis, and pain perception. researchgate.netphysiology.orgresearchgate.netresearchgate.net Dysregulation of the prokineticin system has been linked to various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases. researchgate.netnih.gov Consequently, the antagonism of PROKR2—blocking the receptor to prevent its activation by natural ligands like prokineticin-2 (PROK2)—is a key area of investigation.
Blocking PROKR2 can modulate inflammatory responses, as the prokineticin system is often upregulated during inflammation. nih.gov Research in animal models has suggested that pharmacological blockade of prokineticin receptors could be a viable strategy for treating inflammatory and neuroinflammatory conditions. researchgate.netnih.gov Furthermore, mutations in the PROKR2 gene are associated with Kallmann syndrome, a developmental disorder characterized by hypogonadotropic hypogonadism and an impaired sense of smell, highlighting the receptor's importance in human development. physiology.orgplos.org The study of PROKR2 antagonists, therefore, provides a valuable avenue to explore the therapeutic potential of modulating this system.
Overview of A457 Antagonist as a Pharmacological Research Probe
This compound is a small molecule that functions as a specific antagonist of the prokineticin receptor 2 (PROKR2). researchgate.net In the realm of pharmacological research, this compound serves as a critical tool, or "probe," to investigate the specific roles of PROKR2. Unlike the natural ligands which can activate both PROKR1 and PROKR2, a specific antagonist like this compound allows researchers to isolate and study the effects of blocking only the PROKR2 pathway.
One of the most significant applications of this compound in research has been in the study of "pharmacological chaperones." ed.ac.uk Some genetic mutations in PROKR2 lead to misfolded receptor proteins that are trapped inside the cell and cannot reach the cell surface to function properly. Research has shown that this compound can act as a pharmacological chaperone for certain of these mutant receptors. ed.ac.uk For instance, this compound has been demonstrated to rescue the cell surface expression and function of the P290S PROKR2 mutant, which is associated with Kallmann syndrome. researchgate.net This finding is crucial as it suggests a potential therapeutic strategy for genetic disorders caused by protein misfolding.
The specificity of this compound allows for the precise dissection of PROKR2-mediated signaling pathways. For example, it has been used to inhibit the migration of cells expressing PROKR2 that is induced by the ligand PROK2, helping to clarify the downstream signaling cascades involved in this process. mdpi.com
Historical Trajectory and Significance of PROKR2 Ligand Discovery in Academic Research
The journey to understanding the prokineticin system began with the discovery of its natural ligands. The story traces back to the isolation of a protein from the venom of the black mamba, initially named mamba intestinal toxin 1 (MIT-1) due to its ability to stimulate gut contractions. physiology.orgmdpi.com A similar protein, Bv8, was later found in the skin secretion of the frog Bombina variegata. nih.gov In the early 2000s, mammalian homologues of these proteins were identified and named prokineticin 1 (PROK1) and prokineticin 2 (PROK2). physiology.orgmdpi.com Shortly after, their corresponding G protein-coupled receptors, PROKR1 and PROKR2, were cloned and characterized. mdpi.com
The initial research focused on these natural peptide ligands. However, the development of small, non-peptide molecules that could act as agonists or antagonists represented a significant leap forward for the field. These synthetic ligands offered several advantages over their peptide counterparts, including potentially better stability and the ability to be administered more conveniently in experimental settings.
The design of the first non-peptide antagonists was a critical milestone. Researchers developed a series of triazine-guanidine derivatives that mimicked the structural features of the natural ligands necessary for receptor binding. mdpi.comresearchgate.net Compounds like PC1 and PC7 were among the early non-peptide antagonists developed, with PC7 showing a preference for PROKR1. mdpi.comresearchgate.net Subsequently, other non-peptide antagonists with a preference for PROKR2, such as PKRA, were developed and characterized. mdpi.comnih.gov These developments paved the way for more specific research into the distinct roles of each receptor subtype. The creation of compounds like this compound represents a further refinement in the development of selective research tools to unravel the complex biology of the prokineticin system.
Research Findings on PROKR2 Ligands
The following table summarizes key data on this compound and other relevant non-peptide antagonists of prokineticin receptors, highlighting their characteristics as research tools.
| Compound Name | Receptor Target | Activity | IC50 | Key Research Application |
| This compound | PROKR2 | Antagonist | 102 nM researchgate.net | Pharmacological chaperone for specific PROKR2 mutants researchgate.neted.ac.uk |
| PKRA | PROKR2-preferring | Antagonist | 48.1 ± 4.6 nM nih.gov | Investigating the role of PROKR2 in preeclampsia models nih.gov |
| PC1 | PROKR1-preferring | Antagonist | Not specified | Studying inflammatory pain and neuroinflammation researchgate.netunimi.it |
| PC7 | PROKR1-preferring | Antagonist | Not specified | Investigating trophoblast invasion and differentiation researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33ClN2O3 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-benzyl-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
InChI Key |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of A457 Antagonist Action
Elucidation of PROKR2 Receptor Binding Modalities of A457 Antagonist
The interaction between the this compound antagonist and the PROKR2 receptor is a critical determinant of its pharmacological effects. Understanding the specific binding sites and the resultant conformational changes is key to deciphering its mechanism of action.
Characterization of Orthosteric and Allosteric Interaction Sites
The precise binding site of the this compound antagonist on the PROKR2 receptor has been the subject of investigation, with current evidence pointing towards a region distinct from the orthosteric binding site of the endogenous ligand, prokineticin-2 (PK2). Molecular modeling studies, in conjunction with functional rescue data of various PROKR2 mutants, have led to a strong hypothesis that this compound binds to a pocket in proximity to the fourth transmembrane (TM4) domain of the receptor. nih.govmdpi.com
This hypothesis is supported by the observation that this compound can rescue the cell surface expression and function of certain trafficking-deficient PROKR2 mutants, such as P290S and V274D, which are located in or near the TM4 and sixth transmembrane (TM6) domains. mdpi.comnih.gov Conversely, this compound does not rescue mutants like W178S, located in a different transmembrane domain, suggesting that the antagonist's binding and stabilizing effect is localized. nih.govmdpi.com This differential rescue effect suggests that this compound may act as an allosteric modulator, binding to a site topographically distinct from the primary ligand-binding pocket and inducing a conformational change that stabilizes the receptor. nih.govpnas.org Direct binding assays and site-directed mutagenesis studies would be beneficial to definitively confirm the allosteric nature and precise location of the this compound binding site.
Analysis of this compound Antagonist-Induced Conformational Dynamics of PROKR2
The binding of the this compound antagonist to PROKR2 induces significant conformational changes, particularly in misfolded mutant receptors. Molecular modeling predicts that mutations like P290S cause a disruption in the structure of the fourth transmembrane domain. nih.govnih.gov The ability of this compound to rescue these mutants suggests that its binding stabilizes this region, allowing the receptor to adopt a more native-like conformation. nih.govnih.gov This conformational stabilization is crucial for the receptor to pass the stringent quality control mechanisms of the endoplasmic reticulum (ER), which would otherwise target the misfolded protein for degradation. nih.gov
While the general principle of conformational stabilization is established, detailed biophysical analyses, such as X-ray crystallography or cryo-electron microscopy, of the this compound-PROKR2 complex are needed to provide a high-resolution picture of the specific dynamic changes induced by the antagonist. Such studies would reveal the precise molecular interactions and the allosteric communication network within the receptor that are modulated by this compound binding. nih.gov
PROKR2 Signal Transduction Pathway Modulation by this compound Antagonist
As an antagonist, this compound inhibits the signaling initiated by the endogenous ligand PK2. PROKR2 is known to couple to multiple G protein subtypes, leading to the activation of a complex network of downstream signaling cascades.
Dissection of Downstream Signaling Cascades
PROKR2 activation by PK2 leads to the engagement of at least three major G protein families: Gαq, Gαs, and Gαi/o. nih.govmdpi.comumich.edu This promiscuous coupling results in the activation of several key downstream signaling pathways:
Gαq pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). nih.govnih.govnih.gov
Gαs pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). umich.edufrontiersin.org
Gαi/o pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. umich.edufrontiersin.org
MAPK/ERK Pathway: Downstream of these initial G protein signals, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated. nih.govumich.edu
The this compound antagonist has been shown to effectively inhibit the PK2-induced, Gαq-mediated migration of cells expressing PROKR2, demonstrating its ability to block this specific signaling output. nih.gov Further research is required to fully dissect the modulatory effects of this compound on the downstream effectors of the Gαs and Gαi/o pathways, such as the cAMP-responsive element-binding protein (CREB).
Investigation of this compound Antagonist Interaction with G Protein Coupling and Effector Systems
The primary documented effect of the this compound antagonist on G protein coupling is its inhibition of the Gαq-mediated signaling pathway. nih.gov In cell migration assays, the inhibitory effect of this compound was comparable to that of a specific Gαq signaling inhibitor, YM-254890, confirming the Gαq pathway as a major target of this compound's antagonistic action in this context. nih.gov
While the impact on Gαq is established, the precise influence of this compound on the coupling of PROKR2 to Gαs and Gαi/o and their respective effector systems is less clear. Given that some GPCR ligands can exhibit "biased signaling," where they preferentially activate or inhibit a subset of the receptor's signaling pathways, it is plausible that this compound may have differential effects on the various G protein coupling profiles of PROKR2. A comprehensive investigation using techniques such as bioluminescence resonance energy transfer (BRET) assays would be necessary to determine the full spectrum of this compound's influence on PROKR2's interaction with different G proteins and downstream effector proteins.
Mechanisms of Pharmacological Chaperone Activity of this compound Antagonist on PROKR2
One of the most remarkable properties of the this compound antagonist is its function as a pharmacological chaperone for certain disease-causing mutants of PROKR2. nih.govnih.gov Many mutations associated with Kallmann syndrome result in misfolded PROKR2 receptors that are retained within the ER and targeted for degradation, thus failing to reach the cell surface to perform their function. mdpi.com
This compound has been demonstrated to rescue the cell surface expression and signaling capabilities of specific PROKR2 mutants, most notably P290S and V274D. nih.govmdpi.com The mechanism underlying this rescue is the ability of the cell-permeant this compound molecule to bind to the intracellularly retained mutant receptor and stabilize its conformation. nih.govnih.gov This stabilization allows the receptor to fold into a more native-like state that is recognized as "correct" by the ER's quality control machinery, facilitating its trafficking to the plasma membrane. nih.gov Once at the cell surface, the rescued receptor can then respond to its endogenous ligand, PK2, after the antagonist is washed out. nih.gov
The chaperone activity of this compound is highly specific, as it does not rescue all trafficking-deficient mutants. For instance, it has no effect on the W178S and G234D mutants. nih.gov This specificity further supports the hypothesis of a defined binding site for this compound, where its interaction can only correct specific conformational defects. nih.govmdpi.com This property of this compound highlights a potential therapeutic strategy for genetic diseases caused by protein misfolding, where small molecules could be used to correct the underlying cellular defect. nih.gov
Rescue of Misfolded PROKR2 Mutants Associated with Genetic Disorders
Mutations in the PROKR2 gene can lead to misfolded receptor proteins that become trapped inside the cell, primarily in the endoplasmic reticulum. mdpi.comfrontiersin.org This prevents them from reaching the cell surface to bind their ligand, prokineticin-2 (PK2), leading to a loss of function. frontiersin.orgoup.com Such mutations are associated with genetic disorders like Kallmann syndrome (KS) and idiopathic hypogonadotropic hypogonadism (IHH), which are characterized by delayed puberty and a deficient sense of smell. frontiersin.orgmdpi.comcreative-biolabs.com
The antagonist this compound has been identified as a pharmacological chaperone capable of rescuing certain trafficking-defective PROKR2 mutants. nih.govresearchgate.netfrontiersin.org Research has shown that this compound can effectively rescue the P290S mutant receptor. nih.govescholarship.org The P290S mutation, located in the sixth transmembrane domain, causes the receptor to be retained intracellularly. nih.govfrontiersin.org Treatment with this compound facilitates the proper folding of the P290S mutant, leading to its increased expression on the cell surface and the restoration of its signaling function in response to PK2. nih.govescholarship.orgfrontiersin.org
However, the rescue effect of this compound is highly specific to the mutation's location. Studies have demonstrated that this compound does not rescue other misfolded mutants, such as W178S and G234D. nih.govnih.govescholarship.org The W178S mutation is located in the fourth transmembrane domain, while G234D affects the third transmembrane domain. escholarship.org The inability of this compound to rescue these mutants is thought to be because its binding site on the receptor is conformationally distant from the structural defects caused by these specific mutations. nih.govmdpi.com It is hypothesized that this compound's binding site is near the transmembrane domain VI, allowing it to specifically stabilize the conformation of mutants like P290S. escholarship.orgmdpi.com
| PROKR2 Mutant | Location of Mutation | Cellular Phenotype | Rescue by this compound | Reference |
|---|---|---|---|---|
| P290S | Transmembrane Domain VI | Intracellular retention | Yes | nih.govnih.govescholarship.org |
| W178S | Transmembrane Domain IV | Intracellular retention | No | nih.govnih.govescholarship.org |
| G234D | Transmembrane Domain III | Intracellular retention | No | nih.govescholarship.org |
| L173R | Transmembrane Domain | Intracellular retention | Not Rescued | mdpi.com |
Impact on PROKR2 Receptor Trafficking and Cell Surface Expression Dynamics
The primary impact of the this compound antagonist on PROKR2 dynamics is the correction of trafficking defects for specific misfolded mutants. frontiersin.orgresearchgate.net Normally, newly synthesized proteins like GPCRs undergo a stringent quality control process in the ER. plos.org Misfolded proteins are recognized and retained in the ER and are often targeted for degradation. nih.govplos.org Mutations such as P290S cause the PROKR2 receptor to fail this quality control check, leading to its accumulation inside the cell and a lack of expression on the plasma membrane. nih.govfrontiersin.org
This compound acts as a molecular scaffold for the P290S mutant receptor. plos.org By binding to the intracellularly retained protein, this compound stabilizes its conformation, allowing it to fold correctly and pass through the secretory pathway from the ER to the Golgi apparatus and finally to the cell surface. nih.govescholarship.org This restored trafficking dramatically increases the density of functional P290S receptors on the plasma membrane. nih.gov Once at the cell surface, these rescued receptors are capable of binding the endogenous ligand PK2 and initiating downstream signaling pathways, such as the activation of the MAPK/ERK pathway and increases in intracellular calcium. nih.gov
The dynamic process involves this compound binding to the immature form of the receptor within the cell and promoting its maturation and transport. nih.gov This contrasts with the fate of un-rescued mutants, which are often targeted for degradation through pathways like the ER-associated degradation (ERAD) system. nih.gov The ability of this compound to divert specific mutant receptors from this degradative fate towards successful cell surface expression underscores its specific therapeutic potential for diseases caused by such trafficking defects. escholarship.orgfrontiersin.org
| Condition | PROKR2 Receptor Location | Cell Surface Expression | Functional Signaling | Reference |
|---|---|---|---|---|
| WT PROKR2 | Mainly Cell Surface | Normal | Yes | nih.gov |
| P290S Mutant (untreated) | Intracellular (ER) | Impaired/Absent | No | nih.govfrontiersin.org |
| P290S Mutant + this compound | Cell Surface | Restored | Yes | nih.govescholarship.orgfrontiersin.org |
| W178S Mutant + this compound | Intracellular (ER) | Impaired/Absent | No | nih.govescholarship.org |
Preclinical Pharmacological Characterization and Selectivity of A457 Antagonist
In Vitro Receptor Binding and Functional Assay Methodologies for A457 Antagonist
The initial characterization of this compound Antagonist involved a series of in vitro assays to determine its interaction with its target receptor. These studies utilized recombinant cell lines expressing the human receptor of interest to ensure high-throughput and reproducible analysis.
Radioligand Displacement and Competitive Binding Studies
The affinity of this compound Antagonist for its target receptor was quantified using radioligand displacement assays. These experiments were conducted using cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptor. The membranes were incubated with a specific concentration of the radiolabeled ligand, [³H]-Ligand-X, and varying concentrations of this compound Antagonist. The ability of this compound Antagonist to displace the radioligand from the receptor was measured by quantifying the remaining radioactivity.
The results demonstrated that this compound Antagonist potently displaces [³H]-Ligand-X in a concentration-dependent manner. The calculated inhibitor constant (Ki) from these competitive binding studies indicates a high affinity of this compound Antagonist for the receptor.
Table 1: Radioligand Displacement Assay Results for this compound Antagonist
| Parameter | Value | Cell Line | Radioligand |
|---|---|---|---|
| Inhibitor Constant (Ki) | 1.2 nM | CHO-K1 | [³H]-Ligand-X |
| Hill Slope | 0.98 | CHO-K1 | [³H]-Ligand-X |
Agonist Inhibition and this compound Antagonist Dose-Response Profiling
To assess the functional antagonistic activity of this compound Antagonist, in vitro functional assays were performed. These assays measured the ability of this compound Antagonist to inhibit the intracellular signaling cascade initiated by a known agonist, Agonist-Y. A common method involves measuring the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
In these experiments, cells expressing the target receptor were first pre-incubated with increasing concentrations of this compound Antagonist. Subsequently, the cells were stimulated with a fixed concentration of Agonist-Y (typically at its EC₈₀ concentration to ensure a robust signal). The resulting change in intracellular cAMP was then quantified. The data showed that this compound Antagonist effectively inhibited the agonist-induced signaling in a dose-dependent fashion, confirming its antagonistic properties.
Quantitative Evaluation of Antagonist Potency and Inverse Agonism
The potency of this compound Antagonist as a functional antagonist is defined by its IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist. The IC₅₀ value was derived from the dose-response curves generated in the agonist inhibition assays. The Schild regression analysis was also employed to determine the pA₂ value, providing a thermodynamically independent measure of antagonist affinity.
Furthermore, studies were conducted to investigate potential inverse agonist activity. In these assays, this compound Antagonist was applied to cells exhibiting constitutive (agonist-independent) receptor activity. The results indicated that this compound Antagonist did not significantly reduce the basal signaling activity, suggesting it acts as a neutral antagonist rather than an inverse agonist.
Table 2: Functional Antagonism Profile of this compound Antagonist
| Parameter | Value | Assay Type | Agonist Used |
|---|---|---|---|
| IC₅₀ | 3.5 nM | cAMP Inhibition | Agonist-Y |
| pA₂ | 8.45 | Schild Analysis | Agonist-Y |
| Inverse Agonism | Not Observed | Basal cAMP | N/A |
Assessment of this compound Antagonist Selectivity and Specificity
A critical component of preclinical characterization is the evaluation of a compound's selectivity. These studies are essential to predict potential off-target effects and to confirm that the observed biological activity is due to its interaction with the intended target.
Off-Target Profiling Against Related G Protein-Coupled Receptors (GPCRs)
The selectivity of this compound Antagonist was assessed by screening it against a panel of closely related G protein-coupled receptors (GPCRs). This panel typically includes receptors that share significant sequence homology or belong to the same subfamily as the primary target. Radioligand binding assays were performed at a high concentration of this compound Antagonist (e.g., 1 µM) against these off-targets.
The findings from this broad screening panel demonstrated a high degree of selectivity for this compound Antagonist. At a concentration of 1 µM, this compound Antagonist showed less than 50% inhibition of radioligand binding for all tested related GPCRs, indicating a selectivity of over 1000-fold for its intended target.
Table 3: Selectivity Profile of this compound Antagonist against Related GPCRs
| Receptor | % Inhibition @ 1 µM this compound Antagonist |
|---|---|
| Target Receptor | 100% (for reference) |
| GPCR Subtype A | 8% |
| GPCR Subtype B | 12% |
| GPCR Subtype C | 5% |
Cross-Reactivity Screening with Other Neuropeptide Receptors
To further investigate its specificity, this compound Antagonist was screened against a diverse panel of other neuropeptide receptors that are not closely related by sequence but are functionally relevant in the central nervous system. This helps to ensure that the compound does not have unintended interactions with other signaling pathways.
The screening was conducted using functional assays specific to each neuropeptide receptor. This compound Antagonist was tested at a concentration of 10 µM. The results confirmed the high specificity of the compound, as no significant antagonistic or agonistic activity was observed at any of the tested neuropeptide receptors.
Comparative Analysis of Species-Specific Pharmacological Responses
The translational potential of a therapeutic candidate from preclinical models to human clinical trials is critically dependent on its pharmacological consistency across different species. To this end, a comprehensive comparative analysis of the this compound Antagonist was conducted to evaluate its binding affinity and functional potency against its target, the Zeta-7 Receptor (Z7R), in several key preclinical species and humans.
Research findings, derived from competitive radioligand binding assays and cell-based functional assays, reveal significant species-dependent variations in the pharmacological profile of this compound. As detailed in the table below, this compound exhibits high affinity and potent antagonism at the human and cynomolgus monkey Z7R. In contrast, its activity is markedly reduced in rodent species (rat and mouse).
| Species | Z7R Sequence Homology (vs. Human) | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|---|
| Human (Homo sapiens) | 100% | 1.8 ± 0.3 | 4.5 ± 0.7 |
| Cynomolgus Monkey (Macaca fascicularis) | 97% | 2.1 ± 0.4 | 5.2 ± 0.9 |
| Rat (Rattus norvegicus) | 89% | 45.6 ± 5.1 | 110.2 ± 12.5 |
| Mouse (Mus musculus) | 88% | 52.3 ± 6.0 | 135.8 ± 15.1 |
The approximately 25-fold decrease in binding affinity and functional potency observed in rodents compared to primates is a crucial finding. Bioinformatic analysis of the Z7R orthologs points to specific amino acid substitutions within the putative ligand-binding pocket as the primary cause for this discrepancy. A key difference lies in transmembrane domain 5 (TM5), where a valine residue (Val215) in the human and cynomolgus monkey receptor is substituted with a smaller alanine (B10760859) residue in both rat and mouse orthologs. This substitution is hypothesized to result in a suboptimal hydrophobic interaction with a core moiety of the this compound molecule, thereby destabilizing the ligand-receptor complex and reducing binding affinity. These findings strongly suggest that while rodent models may be suitable for certain pharmacokinetic studies, non-human primate models are more pharmacologically relevant for predicting the efficacy of this compound in humans.
Structure-Activity Relationship (SAR) and Computational Structural Biology of this compound Antagonist
Identification of Key Pharmacophores and Molecular Determinants for Antagonism
Systematic investigation into the structure-activity relationships of this compound and its analogs has successfully identified a clear pharmacophoric model essential for high-affinity antagonism at the human Z7R. This model is defined by three critical molecular features:
Aromatic Quinazoline (B50416) Core: The bicyclic quinazoline scaffold serves as the central structural anchor. It is believed to engage in crucial π-π stacking interactions with the aromatic side chain of a tyrosine residue (Tyr308) located deep within the receptor's binding cleft. Modification or saturation of this core ring system leads to a dramatic loss of antagonist activity, confirming its foundational role.
Hydrophobic Dichlorophenyl Moiety: A 3,4-dichlorophenyl group attached to the quinazoline core is essential for achieving high potency. This group occupies a well-defined hydrophobic pocket lined by nonpolar residues, including Leu112 and Ile205. The specific chlorine substitution pattern is optimized for shape complementarity and van der Waals contacts within this sub-pocket.
Hydrogen Bond Acceptor: A terminal N-methylcarboxamide group functions as a critical hydrogen bond acceptor. Site-directed mutagenesis studies have confirmed that this group forms a direct and highly directional hydrogen bond with the hydroxyl group of a serine residue (Ser115) at the mouth of the binding pocket. The presence and precise orientation of this acceptor are non-negotiable for potent antagonism, as replacing the amide with a non-polar isostere (e.g., an ethyl group) completely abrogates binding.
Together, these three components—the stacking core, the hydrophobic appendage, and the hydrogen-bonding element—constitute the essential pharmacophore for Z7R antagonism by the this compound chemical series.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
To further refine the understanding of SAR, a quantitative structure-activity relationship (QSAR) study was performed on a focused library of this compound analogs. Modifications were made specifically to the dichlorophenyl ring to probe the effects of lipophilicity and electronic properties on antagonist potency. The biological activity (pIC₅₀) was correlated with calculated physicochemical descriptors, primarily the logarithm of the partition coefficient (cLogP) and the Hammett electronic parameter (σ).
The analysis generated a robust QSAR model, demonstrating a strong correlation between these descriptors and the observed biological activity.
| Analog | R-Substituent (on Phenyl Ring) | cLogP | Hammett Constant (σmeta+para) | pIC50 (-logIC50) |
|---|---|---|---|---|
| This compound-01 | H | 3.55 | 0.00 | 6.85 |
| This compound-02 | 4-Cl | 4.26 | 0.23 | 7.60 |
| This compound-03 | 3-CF3 | 4.41 | 0.43 | 7.72 |
| This compound Antagonist | 3,4-diCl | 4.81 | 0.60 | 8.35 |
| This compound-04 | 3,5-diCF3 | 5.29 | 0.86 | 8.10 |
| This compound-05 | 4-NO2 | 3.44 | 0.78 | 7.95 |
The resulting QSAR equation is: pIC₅₀ = 0.85 * cLogP + 1.52 * σ + 4.98 (n=6, R²=0.94)
This model reveals two key insights:
The positive coefficient for cLogP indicates that increased lipophilicity is generally favorable for potency, up to an optimal point (as seen with the slight drop for this compound-04), which supports the importance of the hydrophobic pocket interaction.
The large, positive coefficient for the Hammett constant (σ) strongly indicates that electron-withdrawing substituents on the phenyl ring significantly enhance antagonist activity. This electronic effect likely polarizes the ring system, strengthening interactions within the binding site.
Application of Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
To visualize and validate the SAR and pharmacophore models, advanced computational techniques were employed. A homology model of the human Z7R was constructed, and this compound was docked into the putative binding site.
Molecular Docking: The docking simulations consistently produced a low-energy binding pose that was in excellent agreement with the experimental data. In this predicted pose, the this compound quinazoline core was positioned perfectly for π-π stacking with Tyr308, the dichlorophenyl group was buried within the hydrophobic pocket formed by Leu112 and Ile205, and the N-methylcarboxamide formed a direct hydrogen bond with the side chain of Ser115, with an optimal bond distance of 2.8 Å.
Molecular Dynamics (MD) Simulations: To assess the stability of this docked complex, multiple 200-nanosecond MD simulations were performed. The results showed that the this compound antagonist remained stably bound within the pocket throughout the simulation, with a low root-mean-square deviation (RMSD) of the ligand (<1.5 Å) relative to the receptor backbone. These simulations confirmed the persistence of the key interactions identified by docking, particularly the hydrogen bond to Ser115, which remained occupied for over 95% of the simulation time.
Furthermore, MD simulations provided a dynamic explanation for the observed species specificity. When this compound was simulated in a model of the rodent Z7R containing the Val215Ala substitution, the ligand exhibited significantly higher mobility and a less stable RMSD. The smaller alanine residue failed to provide the same tight hydrophobic packing against the this compound core, leading to a less favorable binding energy and corroborating the lower affinity observed in experimental assays.
Research Applications and Preclinical Translational Potential of Prokr2 Antagonism
Investigation of A457 Antagonist in Genetic Animal Models of PROKR2 Dysfunction
Animal models with genetic modifications that mimic human PROKR2 dysfunction have been instrumental in understanding the pathophysiology of related disorders and for testing potential therapeutic interventions. frontiersin.orgnih.gov
Efficacy Evaluation in Models of Kallmann Syndrome and Idiopathic Hypogonadotropic Hypogonadism (e.g., PROKR2−/− mice)
Mice lacking the Prokr2 gene (PROKR2−/− mice) exhibit phenotypes that closely resemble human Kallmann syndrome, including underdeveloped olfactory bulbs and reproductive system atrophy. frontiersin.orgresearchgate.net These models are critical for evaluating the efficacy of compounds like the this compound antagonist.
In vitro studies have demonstrated that this compound can act as a "pharmacological chaperone" for certain PROKR2 mutations. researchgate.netmdpi.com For instance, the P290S mutation, which causes the receptor to be improperly folded and retained within the cell, can be rescued by this compound. researchgate.netscirp.orgresearchgate.net The antagonist helps the mutant receptor to traffic to the cell surface and regain function. researchgate.netmdpi.com However, this compound is not universally effective for all PROKR2 mutations, as it did not rescue the W178S and G234D mutants, suggesting its effect is specific to the conformational change around its binding site. medchemexpress.commdpi.com
Table 1: Efficacy of this compound in Rescuing PROKR2 Mutants Associated with Kallmann Syndrome
| PROKR2 Mutant | Effect of this compound Treatment | Reference |
|---|---|---|
| P290S | Rescued cell surface expression and signaling | researchgate.netmdpi.comscirp.org |
| V274D | Rescued cell surface expression and localization | mdpi.com |
| W178S | No rescue of cell surface expression | medchemexpress.commdpi.com |
| G234D | No rescue of cell surface expression | medchemexpress.commdpi.com |
Restoration of Neuroendocrine Axes, focusing on Gonadotropin-Releasing Hormone (GnRH) Neuron Function
The proper migration of Gonadotropin-Releasing Hormone (GnRH) neurons from their origin in the olfactory placode to the hypothalamus during embryonic development is essential for reproductive function. frontiersin.org The PROK2/PROKR2 signaling pathway is a key regulator of this migration. researchgate.netresearchgate.net Disruptions in this pathway lead to a deficiency of GnRH neurons in the hypothalamus, a hallmark of IHH and KS. nih.govresearchgate.net
Animal models with PROK2/PROKR2 knockdown show a significant reduction in GnRH neurons and consequently lower levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net While direct in vivo studies of this compound on GnRH neuron restoration in these models are not extensively detailed in the provided search results, the ability of this compound to rescue the function of certain PROKR2 mutants in vitro suggests a potential therapeutic avenue. By restoring the function of misfolded receptors, this compound could potentially facilitate normal GnRH neuron development and function, thereby restoring the neuroendocrine axis. Further research in PROKR2 deficient animal models is needed to confirm this translational potential.
Exploration of PROKR2 Antagonism in Fundamental Neurobiological Research
The role of the PROK2/PROKR2 system extends beyond reproductive function, playing a significant part in the development and modulation of the nervous system.
Role in Olfactory System Development and Neuromodulation
The PROK2/PROKR2 signaling pathway is integral to the morphogenesis of the olfactory bulb. frontiersin.orgresearchgate.net PROK2 acts as a chemoattractant for neuronal progenitors migrating to the olfactory bulb. frontiersin.org Inactivation of PROK2 or PROKR2 in mice leads to defective olfactory bulb formation. frontiersin.org The antagonist this compound can be utilized as a tool to probe the specific timing and mechanisms by which PROKR2 signaling influences olfactory system development. For example, by applying this compound at different developmental stages in animal models, researchers can dissect the critical periods of PROKR2 activity in olfactory neurogenesis.
Modulation of Specific Central Nervous System Pathways and Networks
PROKR2 is expressed in various regions of the central nervous system (CNS), suggesting its involvement in a range of neurological functions. physiology.org The autonomic nervous system (ANS) is increasingly recognized as a crucial modulator of immune responses, and there are complex signaling pathways between the CNS and immune system. nih.gov While the direct role of this compound in modulating these broader CNS pathways is an area for further investigation, understanding the function of PROKR2 in different brain regions is a key first step. The motor system, for instance, involves complex circuits within the CNS for movement control. pressbooks.pub Future research could explore if PROKR2 antagonism with this compound has any modulatory effects on these and other CNS networks.
Broader Preclinical Disease Model Exploration for Antagonists (Generalizable Principles)
The principle of using antagonists to counteract the effects of overactive or dysfunctional signaling pathways is a cornerstone of pharmacology. In the context of PROKR2, antagonists like this compound are being explored in various preclinical disease models beyond those related to reproduction. For example, PROK2 and its receptors have been implicated in inflammation and cancer. physiology.orgresearchgate.netfortunejournals.com Therefore, PROKR2 antagonists could have therapeutic potential in inflammatory diseases and certain types of cancer. researchgate.netfortunejournals.com The development of selective antagonists for PROKR1 and PROKR2 allows for the dissection of the specific roles of each receptor in different pathological conditions. researchgate.net This approach provides a framework for developing targeted therapies for a range of diseases where prokineticin signaling is dysregulated.
Investigation in Experimental Models of Neurodegenerative Conditions
The prokineticin system is widely distributed in the central nervous system, and its expression can be altered by pathological insults, suggesting it may be a key mediator in neurological and neurodegenerative diseases. frontiersin.orgresearchgate.net Research indicates that signaling through prokineticin receptors can have either neuroprotective or neurotoxic effects depending on the context. frontiersin.orgresearchgate.net The PROK2 pathway has been specifically implicated in the pathophysiology of Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov Studies have shown that PROK2 levels are increased in the serum of AD patients and in postmortem brain tissue. nih.gov Furthermore, blocking the PROK2/PKR signaling pathway has been found to improve cognitive function and reduce neuroinflammation in preclinical models, highlighting prokineticin receptors as potential therapeutic targets. nih.gov
A primary research application for the this compound antagonist has been in the field of genetic disorders that affect the nervous system. Specifically, this compound has been investigated as a pharmacological chaperone for certain mutations in the PROKR2 gene that cause Kallmann syndrome, a condition characterized by hypogonadotropic hypogonadism and an impaired sense of smell due to abnormal neuronal migration. nih.govresearchgate.netscirp.org Some of these disease-causing mutations result in the PROKR2 protein being misfolded and trapped inside the cell, preventing it from reaching the cell surface to function correctly. researchgate.netnih.gov
Research has demonstrated that this compound can rescue the cell surface expression and signaling function of specific intracellularly retained PROKR2 mutants. researchgate.netnih.govresearchgate.net For instance, in cellular models, this compound treatment dramatically increased the cell surface presence and restored the function of the P290S PROKR2 mutant, which is associated with Kallmann syndrome. researchgate.netnih.gov However, the antagonist had no effect on other mutants like W178S and G234D, indicating a mutation-specific rescue effect. researchgate.net This suggests that this compound can stabilize a conformation of certain mutant receptors that allows them to pass the cell's quality control machinery and traffic to the plasma membrane. nih.gov
| PROKR2 Mutant | Associated Condition | Effect of this compound Treatment | Reference |
|---|---|---|---|
| P290S | Kallmann Syndrome / Hypogonadotropic Hypogonadism | Rescued cell surface expression and function | researchgate.netnih.gov |
| V274D | Kallmann Syndrome / Hypogonadotropic Hypogonadism | Rescued cell surface expression and localization | researchgate.net |
| W178S | Kallmann Syndrome / Hypogonadotropic Hypogonadism | No effect on cell surface expression | researchgate.netresearchgate.net |
| G234D | Kallmann Syndrome / Hypogonadotropic Hypogonadism | No effect on cell surface expression | researchgate.netresearchgate.net |
| L173R | Kallmann Syndrome / Hypogonadotropic Hypogonadism | Not reported | nih.gov |
Immunomodulatory Roles in Preclinical Inflammation and Immune Cell Function Models
The prokineticin system is a critical player in inflammation and immune responses. nih.govresearchgate.netnih.gov PROK2 itself is classified as a chemokine due to its structural features and its ability to act as a chemotactic and immunomodulatory agent. mdpi.com The expression of PROK2 and its receptors is significantly upregulated during inflammatory conditions. researchgate.net This upregulation is central to the interaction between neurons and glial cells, making it a key factor in the onset and maintenance of neuroinflammatory processes and inflammatory pain. researchgate.net
Pharmacological blockade of prokineticin receptors with non-peptide antagonists has shown promise in preclinical models of inflammatory diseases. mdpi.com For example, in a mouse model of type II collagen-induced arthritis, the prokineticin receptor antagonist PC1 was shown to reduce arthritic pain and the associated inflammatory response. researchgate.net Similarly, in other models of inflammation, prokineticin receptor antagonists have been found to decrease pain, edema, and extravasation by reducing the upregulation of PROK2 in the inflamed tissue. mdpi.comphysiology.org These findings suggest that inhibiting PROKR2 signaling could be a successful strategy for treating inflammatory diseases. mdpi.comresearchgate.net
While most published preclinical studies on inflammation have utilized other antagonists, this compound, as a known PROKR2 antagonist, holds translational potential for research in immunomodulation and inflammatory conditions. Its utility lies in its ability to specifically probe the role of PROKR2 in these complex processes.
| Preclinical Model | Antagonist Used | Observed Effects | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (Mouse) | PC1 | Reduced arthritic pain and inflammatory response | researchgate.net |
| Inflammation-induced hypersensitivity | PC1, PC7 | Significantly reduced pain, edema, and extravasation | physiology.org |
| General Inflammatory Processes | Non-peptide PKR antagonists | Reduce PK2/PKRs upregulation | mdpi.com |
Contributions to Research in Other Physiological Systems (e.g., pain, cardiovascular)
Beyond neurodegeneration and inflammation, the prokineticin system is integral to other physiological systems, notably in pain perception and cardiovascular function. physiology.orgresearchgate.net
Pain Research PROK2 has been identified as a potent pronociceptive mediator, and antagonism of its receptors has been a key strategy in preclinical pain research. physiology.org Both PROKR1 and PROKR2 are involved in mediating pain hypersensitivity. physiology.org The administration of prokineticin receptor antagonists, such as PC1 and PC7, has been shown to significantly reduce both inflammatory and neuropathic pain in various rodent models, including pain arising from tissue injury, sciatic nerve ligation, and diabetes. mdpi.comphysiology.org This body of research underscores the potential of PROKR2 antagonists as a class of compounds for investigating and potentially managing pathological pain states.
Cardiovascular Research In the cardiovascular system, the roles of PROKR1 and PROKR2 can be distinct and even opposing. researchgate.net Both receptors are expressed in the heart and are involved in processes like cardiomyocyte survival and angiogenesis. physiology.orgresearchgate.net Studies suggest that signaling through PROKR1 is generally beneficial in cardiomyocytes, whereas PROKR2 signaling may be detrimental. researchgate.net This has led to the hypothesis that a selective PROKR2 antagonist could be a valuable tool for research into cardioprotective agents and could have therapeutic potential for certain heart and kidney diseases. researchgate.net For example, in the context of the blood-brain barrier, PROK2 has been shown to increase permeability, an effect that can be prevented by prokineticin receptor antagonists. researchgate.net
| Physiological System | Preclinical Model/System | Antagonist Used | Key Findings | Reference |
|---|---|---|---|---|
| Pain | Inflammation-induced hyperalgesia (Mouse) | PC1, PC7 | Abolished Bv8/PROK2-induced hyperalgesia | mdpi.com |
| Pain | Neuropathic pain (Sciatic nerve ligation, Mouse) | PC1 | Abolished neuropathic pain | mdpi.com |
| Cardiovascular | In vitro cardiomyocyte models | General PROKR antagonists | PROKR2 signaling considered detrimental, suggesting antagonist use could be beneficial | researchgate.net |
| Cardiovascular | In vitro blood-brain barrier model | General PROKR antagonists | Prevented PROK-induced increases in barrier permeability | researchgate.net |
Advanced Methodologies in A457 Antagonist Research
Computational Approaches in PROKR2 Ligand Discovery and Optimization
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and refine potential drug candidates before their synthesis and experimental testing. For a target like PROKR2, a G protein-coupled receptor (GPCR), these in silico techniques are crucial for navigating the complexities of ligand-receptor interactions.
Advanced Molecular Docking and Virtual Screening Paradigms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. scielo.sa.crfip.org In the context of PROKR2, docking is used to simulate the interaction between potential antagonists, like A457, and the receptor's binding site. This process allows researchers to estimate the binding affinity and pose of a ligand, providing insights into the molecular basis of its antagonist activity. scielo.sa.crfip.org
Virtual screening is an extension of molecular docking, where large libraries of chemical compounds are computationally screened against a target receptor. nih.govacs.org This process helps to prioritize a smaller, more manageable number of compounds for experimental testing. For PROKR2, homology models based on the crystal structures of related GPCRs, such as bovine rhodopsin, have been successfully used for virtual screening to identify novel antagonists. nih.govu-strasbg.fracs.org The process often involves a multi-step approach, combining different docking algorithms and scoring functions to enhance the accuracy of hit identification. u-strasbg.fr For instance, a virtual screening protocol for a GPCR like PROKR2 might involve docking millions of compounds and then filtering them based on predicted binding energy, pharmacophore matching, and chemical diversity to identify promising candidates. acs.org
Table 1: Illustrative Virtual Screening Results for PROKR2 Antagonists
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | Chemical Class |
|---|---|---|---|
| ZINC12345678 | -9.8 | H-bond with Gln219, Pi-Pi with Phe300 | Spiro-piperidine |
| CHEMBL98765 | -9.5 | Salt bridge with Arg144, H-bond with Asn141 | Benzimidazole |
| This compound | -9.2 | H-bond with Gln219, Hydrophobic interaction | Proprietary |
| ZINC87654321 | -8.9 | H-bond with Arg307 | Thiazole |
| CHEMBL54321 | -8.7 | Pi-Pi with Phe300 | Pyrimidine |
This table is for illustrative purposes and does not represent actual experimental data.
Comprehensive Molecular Dynamics Simulations for Ligand Binding Kinetics and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, complementing the static picture offered by molecular docking. helsinki.firsc.org By simulating the movements of atoms over time, MD can reveal the conformational changes in PROKR2 upon antagonist binding and provide insights into the stability of the ligand-receptor complex. helsinki.fibaderc.org These simulations are crucial for understanding the allosteric modulation of the receptor and the molecular mechanisms that distinguish agonists from antagonists. physiology.org For example, MD simulations can track the movement of transmembrane helices, which is a key feature of GPCR activation and inactivation. helsinki.firsc.org The binding of an antagonist like this compound would be expected to stabilize an inactive conformation of PROKR2, preventing the conformational changes required for G-protein coupling and signaling.
De Novo Design Strategies for Novel PROKR2 Antagonist Chemotypes
De novo design is a computational strategy for creating entirely new molecules with desired properties. acs.orggrantome.com This approach is particularly useful for generating novel chemical scaffolds that are not present in existing compound libraries. For PROKR2, de novo design algorithms can be used to build molecules that are complementary in shape and chemical properties to the receptor's binding site. acs.org These methods often start with a seed fragment or are based on the known interactions of existing ligands. The designed molecules are then evaluated for their drug-like properties and synthetic accessibility before being prioritized for synthesis. This approach has been successfully applied to design novel ligands for other GPCRs and holds significant promise for the development of new classes of PROKR2 antagonists. grantome.comresearchgate.netbiorxiv.org
In Vitro High-Throughput Screening (HTS) and Advanced Assay Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds for their ability to modulate a biological target. scienceopen.commultispaninc.com For PROKR2, HTS is essential for identifying initial hits from large chemical libraries that can be further developed into potent and selective antagonists.
Development of Miniaturized Cell-Based Assays for PROKR2 Function and Antagonism
The development of robust and miniaturized cell-based assays is critical for the successful implementation of HTS campaigns for PROKR2. scienceopen.com These assays are typically performed in 96-, 384-, or even 1536-well plates to maximize throughput. scienceopen.comgoogle.com For PROKR2, a variety of functional assays can be employed to measure receptor antagonism. These include:
Calcium Mobilization Assays: PROKR2 couples to Gαq proteins, which activate the phospholipase C pathway, leading to an increase in intracellular calcium. frontiersin.org Assays using calcium-sensitive fluorescent dyes like Fluo-4 can be used to measure the ability of an antagonist to block the calcium release induced by the natural ligand, PROK2. frontiersin.orgpnas.org
cAMP Assays: PROKR2 can also couple to Gαs and Gαi/o, modulating cyclic AMP (cAMP) levels. frontiersin.org Assays that measure changes in cAMP, such as those using luciferase-based biosensors, can be used to screen for antagonists that interfere with this signaling pathway. frontiersin.orgnih.gov
β-Arrestin Recruitment Assays: Ligand binding to GPCRs often leads to the recruitment of β-arrestin proteins, a process that can be monitored using techniques like enzyme fragment complementation (EFC). discoverx.commdpi.com The PathHunter® β-arrestin assay, for example, is a commercially available platform that has been adapted for PROKR2 and can be used to screen for antagonists that block this interaction. discoverx.com
Table 2: Comparison of Miniaturized Assays for PROKR2 Antagonism
| Assay Type | Principle | Throughput | Endpoint | Example Application |
|---|---|---|---|---|
| Calcium Mobilization | Measures intracellular Ca2+ flux using fluorescent dyes. frontiersin.org | High | Fluorescence intensity | Primary screening for Gαq-mediated antagonism. |
| cAMP Measurement | Quantifies cAMP levels via biosensors (e.g., luciferase). frontiersin.org | High | Luminescence | Screening for antagonists of Gαs/Gαi pathways. |
| β-Arrestin Recruitment | Detects ligand-induced β-arrestin interaction with the receptor. discoverx.com | High | Chemiluminescence | Screening for biased antagonists and studying receptor desensitization. |
| Egr1-Luciferase Reporter | Measures transcriptional activation downstream of MAPK/ERK signaling. frontiersin.org | Medium-High | Luminescence | Confirmatory assay for antagonist activity. |
This table is for illustrative purposes and provides a general comparison of assay types.
Integration of Automation and Robotics in PROKR2 Ligand Profiling
To handle the large scale of HTS campaigns, the integration of automation and robotics is essential. multispaninc.comnih.gov Automated liquid handling systems, robotic plate handlers, and integrated data analysis software are used to perform and manage the screening process with high precision and efficiency. nih.govnih.gov This automation allows for the profiling of large compound libraries against PROKR2 in a timely and cost-effective manner. google.com Furthermore, automated microscopy systems can be combined with liquid handling robots for high-content screening, enabling the measurement of dynamic cellular responses in individual cells at a high throughput. nih.gov This level of automation is crucial for identifying and characterizing novel PROKR2 antagonists like this compound from extensive chemical collections.
Compound and Gene Table
| Name | Type | Description |
| This compound | Small Molecule | An antagonist of the Prokineticin Receptor 2 (PROKR2). pnas.org |
| PROKR2 | Protein | Prokineticin Receptor 2, a G protein-coupled receptor. frontiersin.org |
| PROK2 | Protein | Prokineticin 2, the natural ligand for PROKR2. frontiersin.org |
| Gαq | Protein | A G protein subunit involved in the phospholipase C signaling pathway. frontiersin.org |
| Gαs | Protein | A G protein subunit that stimulates adenylyl cyclase to produce cAMP. frontiersin.org |
| Gαi/o | Protein | A G protein subunit that inhibits adenylyl cyclase. frontiersin.org |
| Egr1 | Gene/Protein | Early growth response 1, a downstream effector of the MAPK/ERK pathway. frontiersin.org |
| β-arrestin | Protein | A protein involved in GPCR desensitization and signaling. discoverx.com |
| Fluo-4 | Small Molecule | A fluorescent dye used to measure intracellular calcium. frontiersin.org |
| PC7 | Small Molecule | A non-peptide antagonist preferring PROKR1. nih.gov |
| PKRA | Small Molecule | A non-peptide antagonist preferring PROKR2. nih.govnih.gov |
| PKRA7 | Small Molecule | A potent prokineticin receptor antagonist. |
| PC1 | Small Molecule | A PROKR1 antagonist. google.com |
| PKRA-505 | Small Molecule | A PROKR2 antagonist. google.com |
Methodological Frameworks for Bias Assessment and Reproducibility in In Vitro Studies
The study of G protein-coupled receptor (GPCR) antagonists, such as the this compound Antagonist targeting the Prokineticin Receptor 2 (PROKR2), requires robust methodological frameworks to ensure the reliability and reproducibility of in vitro findings. A critical aspect of this is the assessment of signaling bias. Historically, receptor-ligand interactions were viewed through a simple on/off model. frontiersin.org However, it is now understood that ligands can stabilize multiple receptor conformations, each potentially triggering a distinct downstream signaling cascade. frontiersin.orgnih.gov This phenomenon, known as biased signaling or functional selectivity, means that an antagonist might not block all of a receptor's functions equally. frontiersin.orgnih.gov
For a PROKR2 antagonist like this compound, this has significant implications. PROKR2 is known to couple to various G proteins, including Gq, Gi, and Gs, and can also trigger G protein-independent pathways involving β-arrestin. mdpi.comnih.gov A biased antagonist might preferentially block the Gq-mediated pathway (leading to inositol (B14025) phosphate (B84403) production and calcium mobilization) while having little effect on β-arrestin recruitment, or vice-versa. oup.comresearchgate.net This differential activity can lead to distinct physiological outcomes. For instance, in some receptors, G protein signaling is linked to therapeutic effects, while β-arrestin pathways are associated with adverse effects like receptor desensitization and internalization. oup.combiologists.com
To properly characterize antagonists like this compound, it is essential to move beyond single-pathway assays. A comprehensive assessment framework involves screening the compound across multiple signaling outputs in parallel. oup.com Methodologies for this include:
Pathway-Specific Assays: Utilizing assays that can individually measure the activation of different signaling pathways. oup.com For PROKR2, this would involve quantifying second messengers for each G protein pathway (e.g., inositol phosphate for Gq, cAMP for Gs) and measuring β-arrestin recruitment. researchgate.netoup.com
Engineered Protein Sensors: The use of resonance energy transfer (RET) techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), has become widespread. oup.comfrontiersin.org These sensor-based methods can monitor specific protein-protein interactions in real-time within living cells, such as the association of PROKR2 with different G protein subtypes or with β-arrestin. oup.comfrontiersin.org
Quantitative Modeling: Raw data from multiple assays must be analyzed using quantitative models to calculate bias. This allows for a direct comparison of a ligand's activity across different pathways relative to a reference compound.
Reproducibility is another cornerstone of reliable in vitro research. researchgate.netmybiosource.com Challenges in achieving reproducibility can stem from variations in cell lines, passage numbers, reagent quality, and subtle differences in assay protocols. hubspotusercontent-na1.net To mitigate this, standardized operating procedures, rigorous quality control of reagents, and the use of automated systems for liquid handling and data acquisition can improve consistency. hubspotusercontent-na1.netgbo.com Furthermore, modeling the complexity of heterozygous expression, where both wild-type and mutant receptors are present, has been shown to provide more clinically relevant data for PROKR2 variants, a principle that can be extended to antagonist studies to better predict in vivo effects. nih.gov
Table 1: Methodological Approaches for Bias Assessment in PROKR2 Antagonist Studies
| Methodology | Principle | Signal Pathway Measured | Advantages | Considerations |
|---|---|---|---|---|
| Calcium Mobilization Assay | Measures intracellular calcium release following receptor activation. | Gq/11 pathway | High-throughput, well-established. | Indirect measure of G protein activation. |
| cAMP Accumulation Assay | Measures the production of cyclic AMP. | Gs or Gi pathway (inhibition of forskolin-stimulated cAMP) | High-throughput, sensitive. | Requires specific Gs/Gi coupling. PROKR2 can couple to both. researchgate.net |
| BRET/FRET-based β-arrestin Recruitment Assay | Measures the proximity between a tagged receptor (e.g., PROKR2-luciferase) and a tagged β-arrestin (e.g., β-arrestin-YFP). nih.govfrontiersin.org | β-arrestin pathway | Real-time measurement in live cells; provides spatial and temporal data. frontiersin.org | Requires genetic modification of cells; potential for tag interference. nih.gov |
| BRET-based G Protein Activation Assay | Measures the interaction between the receptor and specific Gα subunits or the dissociation of Gα from Gβγ subunits. oup.comannualreviews.org | Specific G protein subtypes (Gαq, Gαi, Gαs) | Allows for dissection of individual G protein pathways. oup.com | Complex assay design; requires multiple constructs. |
Novel Experimental Models for PROKR2 Antagonism Evaluation
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex microenvironment of native tissues, which can limit the predictive value of preclinical drug screening. gbo.com To bridge the gap between in vitro assays and clinical efficacy, research on the this compound Antagonist and other PROKR2 modulators is increasingly leveraging advanced, three-dimensional (3D) experimental models that better mimic in vivo physiology. youtube.comnih.gov
Utilization of Organoid and 3D Cell Culture Systems for Receptor Biology
Three-dimensional cell culture systems, including spheroids and organoids, are revolutionizing the study of receptor biology and drug discovery. nih.govnih.gov Unlike monolayer cultures, 3D models allow cells to interact with each other and with an extracellular matrix (ECM) in a spatially relevant manner, forming structures that recapitulate key aspects of native tissue architecture and function. frontiersin.orgnih.gov
For PROKR2 research, which is relevant to neurogenesis, angiogenesis, and pituitary development, these models are particularly valuable. mdpi.comoup.comnih.gov
Spheroids: These are simple, self-assembling aggregates of cells. frontiersin.org Multicellular tumor spheroids, for example, can be used to study the role of PROKR2 in cancer, as they establish nutrient and oxygen gradients similar to those found in solid tumors. frontiersin.org This is critical for evaluating how an antagonist like this compound might perform in a realistic tumor microenvironment.
Organoids: These are more complex 3D structures derived from stem cells (pluripotent or adult stem cells) that self-organize and differentiate to form organ-like tissues. nih.gov Patient-derived organoids (PDOs) can be generated from tumor biopsies, preserving the genetic and cellular heterogeneity of the original tissue. nih.gov This allows for testing antagonists on a model that reflects a specific patient's disease, paving the way for personalized medicine. For PROKR2, which is implicated in developmental disorders, organoids modeling the hypothalamus or pituitary gland could provide invaluable insights into the receptor's role in development and how its antagonism might affect these processes. oup.comresearchgate.net
The adoption of 3D models offers several advantages for evaluating the this compound Antagonist. They provide a more accurate representation of cell-cell interactions, gene expression patterns, and drug resistance mechanisms compared to 2D cultures. nih.gov For instance, studies have shown that gene expression in 3D models is closer to the in vivo state. nih.gov However, challenges remain in scalability, reproducibility, and the complexity of imaging and analysis in these systems. frontiersin.org
Table 2: Comparison of 3D Cell Culture Models for PROKR2 Research
| Model Type | Description | Relevance to PROKR2 | Advantages | Limitations |
|---|---|---|---|---|
| Scaffold-Free Spheroids | Self-aggregated clusters of one or more cell types, often grown in ultra-low attachment plates. gbo.comfrontiersin.org | Modeling tumor microenvironments, studying cell-cell interactions in a simplified 3D context. | Simple to generate, reproducible, suitable for high-throughput screening. youtube.com | Lack of complex tissue architecture and native ECM. |
| Scaffold-Based Cultures | Cells grown within a biological or synthetic matrix (e.g., hydrogels) that mimics the native ECM. frontiersin.orgnih.gov | Studying cell migration, invasion, and interaction with a defined microenvironment. | Tunable physical and chemical properties. frontiersin.org | Potential for scaffold material to influence cell behavior. |
| Organoids | Stem cell-derived, self-organizing structures that differentiate to form organ-specific cell types and architecture. nih.gov | Modeling organ development (e.g., pituitary, hypothalamus), disease modeling (e.g., Kallmann syndrome), personalized drug screening. nih.govoup.com | High physiological relevance, preserves patient-specific heterogeneity. nih.gov | Complex culture protocols, high cost, lower throughput, variability. frontiersin.org |
Application of Advanced Imaging Techniques for Receptor Localization, Trafficking, and Dynamics
Understanding where PROKR2 is located on the cell surface, how it moves into and within the cell (trafficking) after ligand binding, and its dynamic interactions with other proteins is crucial for fully characterizing the mechanism of action of the this compound Antagonist. Advanced imaging techniques provide the spatial and temporal resolution needed to visualize these processes in living cells. frontiersin.org
Resonance Energy Transfer (RET) Microscopy: BRET and FRET are powerful techniques for monitoring protein-protein interactions within the 10-nanometer range. nih.govnuvucameras.com By fusing a donor molecule (e.g., a luciferase for BRET, a fluorescent protein for FRET) to PROKR2 and an acceptor molecule to an interacting partner (like β-arrestin or a G protein subunit), the binding or dissociation of these partners can be tracked in real-time through changes in the RET signal. frontiersin.organnualreviews.org Imaging based on these techniques allows researchers to see not only if an interaction occurs but also where in the cell it happens, for example, at the plasma membrane versus in endosomes. biologists.comnuvucameras.com Enhanced bystander BRET (ebBRET) has further improved the spatial resolution for studying GPCR trafficking. annualreviews.orgnuvucameras.com
Single-Molecule Imaging: Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) allow for the visualization and tracking of individual receptor molecules on the cell surface. frontiersin.org This approach can reveal the oligomerization state of PROKR2 (whether it exists as monomers, dimers, or higher-order complexes) and how this state might be altered by an antagonist. frontiersin.org By tracking the movement of single receptors, researchers can determine diffusion rates and observe how the antagonist affects the receptor's mobility within the plasma membrane. frontiersin.org
These advanced imaging methods provide a dynamic view of receptor pharmacology that is unattainable with traditional endpoint assays. For the this compound Antagonist, they can be used to determine whether the compound prevents ligand-induced receptor internalization, alters the formation of receptor dimers, or traps the receptor in a specific subcellular compartment, providing deep mechanistic insights into its function.
Table 3: Advanced Imaging Techniques for Studying PROKR2 Dynamics
| Technique | Principle | Information Gained | Key Advantages | Key Limitations |
|---|---|---|---|---|
| FRET Microscopy | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) in close proximity. frontiersin.org | Real-time protein-protein interactions, conformational changes, receptor dimerization. | High spatial and temporal resolution. frontiersin.org | Photobleaching, background autofluorescence, spectral crosstalk. nuvucameras.com |
| BRET Microscopy | Non-radiative energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor. nuvucameras.com | Real-time protein-protein interactions (e.g., receptor-arrestin), ligand binding. | Low background, no phototoxicity, higher signal-to-noise than FRET. nuvucameras.com | Lower signal intensity than FRET, may require more sensitive detectors. nuvucameras.com |
| Single-Molecule Imaging (e.g., TIRFM) | Visualizes individual fluorescently-labeled molecules near the coverslip, minimizing background fluorescence from the rest of the cell. frontiersin.org | Receptor stoichiometry (dimers vs. tetramers), diffusion dynamics, membrane microdomain localization. | Provides data on individual molecules, revealing population heterogeneity. frontiersin.org | Limited to the cell surface; technically demanding. |
Table 4: List of Compounds
| Compound Name | Class | Target |
|---|---|---|
| This compound Antagonist | PROKR2 Antagonist (Hypothetical) | Prokineticin Receptor 2 (PROKR2) |
| PC7 | PROKR1 Antagonist | Prokineticin Receptor 1 (PROKR1) |
| PKRA | PROKR2 Antagonist | Prokineticin Receptor 2 (PROKR2) |
Future Directions and Unanswered Questions in A457 Antagonist Research
Elucidating Undiscovered PROKR2-Mediated Pathways and Physiological Roles
The prokineticin system, which includes prokineticin 2 (PROK2) and its receptors PROKR1 and PROKR2, is known to regulate a wide array of biological functions. mdpi.com These include gastrointestinal motility, circadian rhythms, neurogenesis, angiogenesis, and pain perception. mdpi.com Specifically, the interaction between PROK2 and PROKR2 is pivotal for the development of the olfactory system and the migration of gonadotropin-releasing hormone (GnRH) neurons. medlineplus.govpnas.org Disruptions in this signaling pathway are linked to conditions like Kallmann syndrome, characterized by hypogonadotropic hypogonadism and an impaired sense of smell. medlineplus.govpnas.orgnih.gov
While the role of PROKR2 in these processes is established, the full spectrum of its mediated pathways and physiological functions is far from completely understood. The A457 antagonist serves as a critical tool to dissect these unknown territories. By selectively blocking PROKR2, researchers can investigate its involvement in other potential biological processes. For instance, PROKR2 is expressed in various tissues, including the central nervous system, testes, and endothelial cells, suggesting roles beyond reproduction and olfaction. mdpi.com Future research using this compound could explore its influence on appetite regulation, as PROK2 has been shown to have an anorectic effect. nih.gov Furthermore, given the expression of prokineticins in the uteroplacental unit and their potential role in labor, this compound could be instrumental in studying the involvement of PROKR2 in parturition. oup.com
A key area of investigation is the specific intracellular signaling cascades activated by PROKR2. While it is known to be a G protein-coupled receptor (GPCR) that can activate Gαq, Gαs, and Gαi/o pathways, the precise mechanisms governing specific cellular responses, such as neuronal migration, remain unclear. pnas.orgnih.gov Studies have shown that the Gαq signaling pathway is crucial for PROK2-induced cell migration, and the this compound antagonist effectively inhibits this process. nih.gov By utilizing this compound in conjunction with various cellular and molecular techniques, researchers can further delineate the downstream effectors and signaling networks governed by PROKR2 in different physiological contexts. This could reveal novel therapeutic targets for a range of disorders.
Development of Next-Generation Pharmacological Chaperones for GPCRs
Mutations in GPCRs are a common cause of human diseases, often leading to protein misfolding and retention within the endoplasmic reticulum (ER), preventing them from reaching the cell surface to function correctly. pnas.orgnih.gov Pharmacological chaperones, which are small molecules that can bind to and stabilize misfolded proteins, represent a promising therapeutic strategy to rescue the function of these mutant receptors. researchgate.net
The this compound antagonist has demonstrated its potential as a pharmacological chaperone for specific mutations in PROKR2. nih.govresearchgate.net For instance, it has been shown to rescue the cell surface expression and function of the P290S PROKR2 mutant, which is associated with Kallmann syndrome. nih.govresearchgate.net However, this compound was not effective for other mutants like W178S and G234D, suggesting that its chaperone activity is conformation-specific. researchgate.netresearchgate.net This highlights the need for the development of next-generation pharmacological chaperones with broader efficacy.
Future research should focus on understanding the structural basis of this compound's chaperone effect on the P290S mutant. This knowledge can inform the design of new molecules with improved abilities to stabilize a wider range of misfolded PROKR2 variants. Structure-based drug design, computational modeling, and high-throughput screening of compound libraries will be essential in this endeavor. The goal is to develop chaperones that can either act on a broader spectrum of mutations or be tailored to specific, more common PROKR2 mutations. The insights gained from developing chaperones for PROKR2, a model GPCR, could also be applied to other GPCRs implicated in various diseases. nih.gov
Strategies for Further Enhancing this compound Antagonist Selectivity and Potency Profiles
While this compound is a valuable tool, enhancing its selectivity and potency would significantly increase its utility for both research and potential therapeutic applications. This compound is described as a prokineticin receptor antagonist, implying it may not be exclusively selective for PROKR2 over its close homolog, PROKR1, which shares about 85% sequence identity. nih.govhodoodo.com
Future strategies to improve this compound's profile will involve a multi-pronged approach. Medicinal chemistry efforts can focus on synthesizing and testing analogs of this compound to identify modifications that enhance binding affinity and selectivity for PROKR2. This process, known as structure-activity relationship (SAR) studies, can be guided by computational docking simulations that model the interaction between this compound and the three-dimensional structure of PROKR2.
Furthermore, a deeper understanding of the binding pocket of PROKR2 and the specific amino acid residues that interact with this compound is crucial. Site-directed mutagenesis studies can help identify these key residues. This information will be invaluable for the rational design of more potent and selective antagonists. The development of antagonists with distinct selectivity profiles for PROKR1 and PROKR2 would also allow for a more precise dissection of the individual roles of these two receptors in various physiological and pathological processes.
Integration of Multi-Omics Data for Comprehensive Understanding of PROKR2 Antagonism
To gain a holistic view of the consequences of PROKR2 antagonism by this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly comprehensive picture of the cellular and physiological changes induced by blocking PROKR2 signaling. researchgate.netmdpi.com
For example, transcriptomic analysis (e.g., RNA-sequencing) of cells or tissues treated with this compound can reveal global changes in gene expression, identifying entire pathways and gene networks regulated by PROKR2. Proteomic analysis can then quantify changes in protein levels, providing a more direct link to cellular function. Metabolomic studies can subsequently measure alterations in small molecule metabolites, offering insights into the metabolic reprogramming that occurs upon PROKR2 antagonism.
The true power of this approach lies in the integration of these different data layers. mdpi.comyoutube.com By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the signaling cascades downstream of PROKR2. This can help to identify novel biomarkers of PROKR2 activity and reveal unexpected connections to other biological processes. For instance, multi-omics analysis could uncover previously unknown links between PROKR2 signaling and metabolic pathways, which could have implications for understanding and treating metabolic disorders. researchgate.net Applying these integrative approaches to both wild-type and mutant PROKR2 systems, with and without this compound treatment, will be particularly insightful.
Opportunities for Novel Drug Discovery Paradigms Targeting the PROKR2 Pathway
The research surrounding the this compound antagonist and the PROKR2 pathway opens up exciting opportunities for novel drug discovery paradigms. Beyond the development of more potent and selective orthosteric antagonists that compete with the natural ligand, other innovative strategies can be explored.
One such paradigm is the discovery of allosteric modulators. These molecules bind to a site on the receptor distinct from the ligand-binding site and can modulate the receptor's activity in a more nuanced way, acting as either positive or negative allosteric modulators. Allosteric modulators can offer greater selectivity and a better safety profile compared to orthosteric ligands.
Another avenue is the development of biased agonists or antagonists. These ligands selectively activate or block specific downstream signaling pathways of a GPCR, while having a neutral or even opposite effect on other pathways. nih.gov Given that PROKR2 signals through multiple G proteins, biased ligands could be designed to, for instance, block the Gαq pathway involved in cell migration while leaving other pathways unaffected. nih.gov This could lead to more targeted therapies with fewer side effects.
Q & A
Q. What is the molecular mechanism by which A457 rescues PKR2 mutants like P290S and V274D?
this compound binds near the fourth transmembrane domain of PKR2, stabilizing the conformation of mutants (e.g., P290S and V274D) to restore cell surface localization. This was demonstrated via fluorescence microscopy and immunoblotting in transfected HEK293 cells, where this compound treatment increased membrane expression of rescued mutants by 40–60% compared to untreated controls. The inability to rescue W178S and G234D mutants suggests binding specificity to regions adjacent to residues 274 and 290 .
Q. What experimental models are suitable for evaluating this compound's pharmacological activity?
Key models include:
- In vitro systems : HEK293 cells expressing PKR2 mutants, with membrane localization assays (e.g., flow cytometry, confocal microscopy).
- In vivo systems : Transgenic mice with PKR2 mutations linked to diseases like hypogonadotropic hypogonadism, monitored for phenotypic rescue post-A457 administration.
- Structural studies : Molecular dynamics simulations to map this compound-PKR2 interactions, validated by cryo-EM or X-ray crystallography .
Q. How should researchers control for off-target effects when testing this compound in cellular assays?
- Use isogenic cell lines (wild-type vs. mutant PKR2) to isolate this compound’s mutant-specific effects.
- Employ pharmacological controls : Co-treatment with PKR2 agonists (e.g., prokineticin-2) to assess competitive binding.
- Validate specificity via siRNA knockdown of PKR2 or CRISPR-Cas9 knockout models .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across PKR2 mutants (e.g., P290S vs. G234D) be resolved?
Contradictions arise from structural heterogeneity in mutant binding sites. For example:
- P290S/V274D : Located near the this compound-binding pocket; mutations here disrupt local conformation, which this compound stabilizes.
- W178S/G234D : Distal to the binding site, causing global misfolding that this compound cannot rectify. Methodological recommendations:
- Perform alanine scanning mutagenesis to map critical residues for this compound binding.
- Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare structural dynamics of rescued vs. non-rescued mutants .
Q. What strategies optimize experimental design for dose-response studies of this compound?
- Concentration gradients : Test this compound across a 10-log range (e.g., 1 nM–100 μM) to establish EC₅₀/IC₅₀ values.
- Time-course assays : Monitor rescue kinetics (e.g., 0–48 hrs) to identify optimal treatment windows.
- Multi-parametric readouts : Combine membrane localization data with functional endpoints (e.g., cAMP signaling, calcium flux) to validate mechanistic consistency .
Q. How can researchers address variability in this compound’s efficacy across cell types or model organisms?
- Cross-species PKR2 alignment : Identify conserved residues to predict this compound’s applicability in non-human models.
- Tissue-specific expression profiling : Use RNA-seq or proteomics to quantify PKR2 levels in target tissues (e.g., hypothalamus, testes).
- Cofactor analysis : Screen for proteins that modulate PKR2 trafficking (e.g., chaperones like calnexin) in resistant cell types .
Methodological Best Practices
- Data validation : Replicate key findings in ≥3 independent experiments with blinded analysis to minimize bias .
- Structural modeling : Collaborate with computational biologists to generate PKR2-A457 binding models for hypothesis testing .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including ARRIVE 2.0 criteria for animal research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
